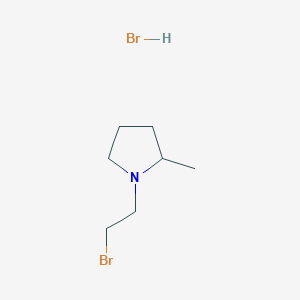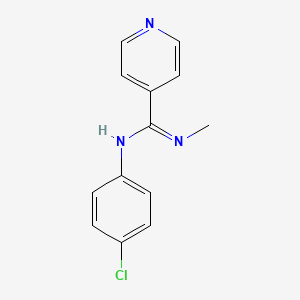
N-(4-chlorophenyl)-N'-methyl-4-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide” is a chemical compound. It likely contains a pyridine ring, a common structure in many pharmaceuticals and natural products . The compound also has a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as condensation or substitution . For instance, N-(4-chlorophenyl)-b-alanine was shown to be a useful synthetic intermediate for the synthesis of azole heterocycles .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry . For example, a similar compound, N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, was found to belong to the P21/c centrosymmetric space group with a monoclinic crystal system .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For instance, N-(4-chlorophenyl)-b-alanine was used for the synthesis of thiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, a similar compound, N-(4-chlorophenyl)formamide, has a molecular formula of C7H6ClNO and an average mass of 155.582 Da .Scientific Research Applications
Antiviral Activity
This compound has been explored for its potential antiviral properties. Derivatives of 4-chlorophenyl have shown some activity against tobacco mosaic virus (TMV), which suggests that similar compounds could be synthesized to target other viral pathogens .
Antibacterial and Antibiofilm Properties
Nicotinamide derivatives, including those with a 4-chlorophenyl moiety, have been investigated for their antibacterial and antibiofilm properties. These compounds have shown promise in combating bacterial strains such as Enterococcus faecalis, which indicates a potential application in treating bacterial infections .
Agricultural Bioengineering
The incorporation of sulfonamides into thiadiazole rings, which are structurally related to 4-chlorophenyl compounds, has been reported to produce compounds with potential agricultural applications, such as plant antiviral activities .
Synthesis of Sulfonamide Derivatives
The synthesis process of sulfonamide derivatives starting from 4-chlorobenzoic acid involves several steps that lead to compounds with a wide range of biological activities. These activities include antifungal and herbicidal properties, which could be beneficial for developing new agricultural chemicals .
Computational Analyses for Drug Design
Computational analyses of nicotinamide derivatives, including those with a 4-chlorophenyl group, help in understanding their electronic properties and potential interactions with biological targets. This is crucial for the design of new drugs with specific antibacterial or antiviral properties .
Green Chemistry Applications
The synthesis of related compounds, such as substituted N-phenylmaleimides, demonstrates the application of green chemistry principles. These principles include atom economy and the use of less hazardous chemical syntheses, which are important for sustainable chemical practices .
Safety And Hazards
properties
IUPAC Name |
N-(4-chlorophenyl)-N'-methylpyridine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c1-15-13(10-6-8-16-9-7-10)17-12-4-2-11(14)3-5-12/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROVJBUIAZNRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=NC=C1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-methyl-4-pyridinecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

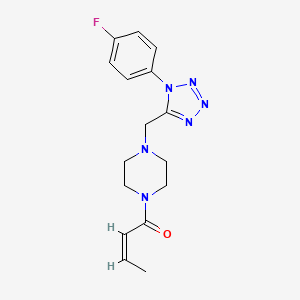
![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid](/img/structure/B2928063.png)
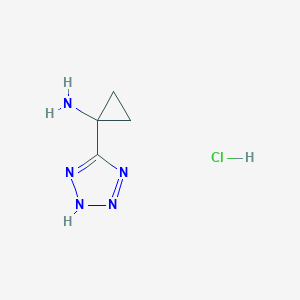
![Methyl[2-(3-methylphenoxy)ethyl]amine](/img/structure/B2928068.png)


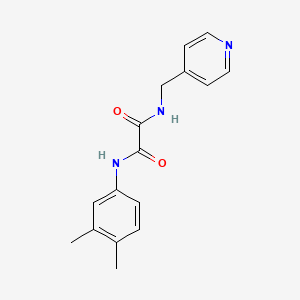
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2928075.png)
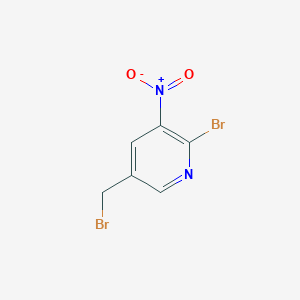
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide](/img/structure/B2928078.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2928079.png)
![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)

